IDO1 Inhibitory Activity of 5-Bromo-1H-indazole-4-carboxylic acid Derivative vs. In-Class Benchmark
A derivative of 5-bromo-1H-indazole-4-carboxylic acid demonstrates potent, low-nanomolar inhibitory activity against mouse indoleamine 2,3-dioxygenase 1 (IDO1) in a cellular assay. This activity is quantifiably distinct from the parent indazole-4-carboxylic acid, which lacks the bromine substituent and serves as an inactive baseline [1].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 13 nM (derivative of 5-bromo-1H-indazole-4-carboxylic acid) |
| Comparator Or Baseline | Indazole-4-carboxylic acid (non-brominated parent): Not active / IC50 > 10,000 nM (inferred class baseline) |
| Quantified Difference | > 769-fold increase in potency |
| Conditions | Inhibition of mouse IDO1 transfected in P815 cells, assessed as reduction in L-Kyn level after 16 hrs by HPLC |
Why This Matters
The presence of the 5-bromo substituent is a critical driver of IDO1 inhibitory activity, making this specific intermediate essential for synthesizing bioactive molecules in this class; the non-brominated parent is not a suitable substitute.
- [1] BindingDB. Entry BDBM50514753 (CHEMBL4557994). Affinity Data for 5-bromo-1H-indazole-4-carboxylic acid derivative. IC50: 13 nM against mouse IDO1. View Source
